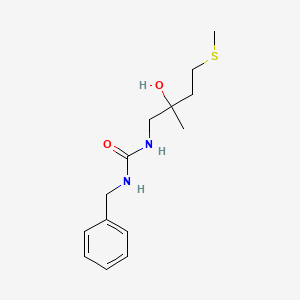

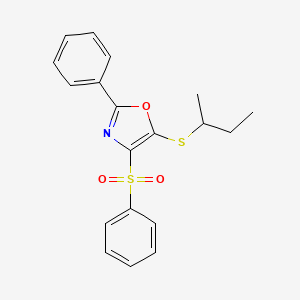

1-Benzyl-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Benzyl-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea is a chemical compound that has gained significant attention in scientific research in recent years. This compound is a urea derivative that has been synthesized and studied for its potential applications in various fields, including medicine, agriculture, and industry. In

科学的研究の応用

Inhibitors of Protein Kinases

1-Benzyl-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea derivatives have been identified as potent inhibitors of Rho-associated protein kinases (ROCK1 and 2), which are crucial for various biological processes including cancer progression and cardiovascular diseases. The ureas bearing a benzylic stereogenic center, especially with hydroxy, methoxy, and amino groups at the meta position of the phenyl ring, emerged as the most potent inhibitors. This discovery is significant for the development of therapeutic agents targeting diseases associated with ROCK overactivity (Pireddu et al., 2012).

DNA Interaction Studies

Research on the interaction of new tetradentate Schiff bases containing N2O2 donor atoms with calf thymus DNA revealed that 1,3-bis(2-hydroxy-benzylidene)-urea and its derivatives bind to DNA in an intercalative mode. This finding is pivotal for understanding the mechanism of action of these compounds and their potential use in designing new DNA-targeting therapeutics (Ajloo et al., 2015).

Green Chemistry and Synthesis

The synthesis of disubstituted ureas from amines and CO2, using a basic ionic liquid as the catalyst, represents an eco-friendly approach to urea production. This method, which utilizes CO2, a greenhouse gas, as a raw material, highlights the potential of this compound and its derivatives in sustainable chemical synthesis practices (Jiang et al., 2008).

Molecular Devices and Complexation Studies

The study of cyclodextrin complexation of certain stilbene derivatives and the self-assembly of molecular devices showcases the application of this compound derivatives in the field of nanotechnology and molecular electronics. These complexes can undergo photoisomerization, which is a critical behavior for the development of light-responsive materials (Lock et al., 2004).

Electron Transport Layer in Solar Cells

Urea-doped ZnO films have been explored as an electron transport layer in inverted polymer solar cells, demonstrating the versatility of urea derivatives in enhancing the efficiency of renewable energy technologies. The doping with urea helps to passivate defects in ZnO, leading to improved charge extraction efficiency and higher power conversion efficiency in solar cells (Wang et al., 2018).

特性

IUPAC Name |

1-benzyl-3-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O2S/c1-14(18,8-9-19-2)11-16-13(17)15-10-12-6-4-3-5-7-12/h3-7,18H,8-11H2,1-2H3,(H2,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHADOWNLKXVROT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCSC)(CNC(=O)NCC1=CC=CC=C1)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(Thiophen-2-ylmethyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea](/img/structure/B2697823.png)

![4'-methoxy-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2697829.png)

![2-(4-chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[(hydroxyimino)methyl]acetamide](/img/structure/B2697832.png)

![1-[(methylamino)methyl]-2,3-dihydro-1H-inden-1-ol](/img/structure/B2697833.png)

![N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2697835.png)

![2-[(2-Fluorophenyl)formamido]-3-methylbutanoic acid](/img/structure/B2697837.png)